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Compound of Interest

Compound Name: ASP-1645
CAS No.: 1347392-70-4
Cat. No.: B1665296
Get Quote
. J

Target Class: Reversible P2Y12 Receptor Antagonists
Executive Summary

ASP-1645 represents a distinct class of P2Y12 inhibitors compared to the incumbent standard,
Cangrelor. While Cangrelor is an ATP-analogue (nucleotide) requiring intravenous
administration with ultra-short plasma stability, ASP-1645 is a non-nucleotide quinolinone
derivative.

Preclinical data suggests ASP-1645 was designed to overcome the limitations of nucleotide-
based therapies (e.g., synthesis complexity, strict IV requirement) while maintaining the rapid
onset/offset profile critical for bridging therapy in acute coronary syndrome (ACS) and
percutaneous coronary intervention (PCI).
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Feature ASP-1645 Cangrelor
) Non-nucleotide (Quinolinone )
Chemical Class o Nucleotide (ATP Analogue)
derivative)
Mechanism Reversible P2Y12 Antagonism Reversible P2Y12 Antagonism

Rapid Onset / Ultra-Rapid

Binding Kinetics Rapid Onset / Rapid Offset
Offset
] Excreted largely unchanged Rapid dephosphorylation in
Metabolism
(Renal/Fecal) plasma
_ IV (with Oral potential
Route of Admin ) IV Only
described)
) ) Parent Drug (Metabolite is
Active Moiety Parent Drug

inactive)

Mechanistic & Molecular Profile
Chemical Causality[1]

o Cangrelor: Mimics adenosine triphosphate (ATP). It binds directly to the P2Y12 receptor but
does not require hepatic activation (unlike Clopidogrel). Its limitation is its susceptibility to
rapid degradation by ectonucleotidases in the plasma, necessitating continuous infusion.

o ASP-1645: A synthetic small molecule ((S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-
ox0-1,4-dihydroquinolin-3-yloxy)propanoic acid).[1] Being a non-nucleotide, it avoids plasma
dephosphorylation, potentially offering more stable pharmacokinetics while retaining
reversibility due to non-covalent binding.

Signaling Pathway Intervention

Both agents target the Gi-coupled P2Y12 receptor on the platelet surface. By blocking ADP
binding, they prevent the inhibition of Adenylyl Cyclase (AC), thereby maintaining high
intracellular cAMP levels which inhibit platelet activation (VASP phosphorylation).
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Caption: P2Y12 Signaling Cascade. Both ASP-1645 and Cangrelor block ADP-mediated Gi
activation, preserving cAMP levels and preventing aggregation.

Preclinical Efficacy & Pharmacokinetics
Platelet Inhibition (In Vitro/Ex Vivo)

In preclinical models (including non-human primates and canine models), ASP-1645
demonstrates dose-dependent inhibition of ADP-induced platelet aggregation.

o Potency: ASP-1645 achieves >90% inhibition of platelet aggregation (IPA) at therapeutic
doses.

» Reversibility: Unlike Clopidogrel (irreversible), platelet function returns to baseline rapidly
after discontinuation of ASP-1645, similar to Cangrelor. This is critical for patients requiring
urgent surgery.

Pharmacokinetic Differentiation

The core distinction lies in the clearance mechanism:
o Cangrelor: Cleared via dephosphorylation in the plasma.

minutes.

o ASP-1645: Excreted largely as the whole drug (unchanged parent molecule). This suggests
a clearance profile dependent on renal/hepatic flow rather than plasma enzyme activity,
potentially reducing inter-patient variability caused by enzyme levels.

Experimental Protocols (Self-Validating Systems)

To objectively compare these agents in a lab setting, use Light Transmission Aggregometry
(LTA). This protocol ensures reproducibility by standardizing the agonist concentration and
baseline calibration.

Protocol: Comparative LTA Assay (ADP-Induced)

Objective: Determine IC50 and Reversibility of ASP-1645 vs. Cangrelor.
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e Preparation of Platelet-Rich Plasma (PRP):
o Draw blood into 3.2% sodium citrate (1:9 ratio).
o Centrifuge at 200 x g for 15 min (room temp). Collect supernatant (PRP).

o Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP)
for baseline.

e Drug Incubation:

[e]

Aliquot PRP into cuvettes.

o

Group A (Control): Vehicle (Saline/DMSO).

[¢]

Group B (Cangrelor): Titrate 1 nM — 10 pM.

[¢]

Group C (ASP-1645): Titrate 1 nM — 10 pM.

Incubate for 5 minutes at 37°C.

[e]

e Agonist Challenge:
o Add ADP (final concentration 20 uM) to induce maximal aggregation.
o Record light transmission for 6—-10 minutes.

o Washout (Reversibility Test):

o Crucial Step: To verify reversibility, take treated platelets, wash twice with buffer,
resuspend in plasma, and re-challenge with ADP.

o Result: If reversible (ASP-1645/Cangrelor), aggregation should recover. If irreversible
(Control: Clopidogrel metabolite), inhibition persists.

: Incubate w/ :
. Spin 200g PRP . Add ADP Measure Light
Citrated Blood [— (15 min) (Supernatant) ASP(Sernﬁ %S?Eg)relor (20 um) Transmission
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Caption: Workflow for Light Transmission Aggregometry to assess P2Y12 inhibition potency.

Safety & Bleeding Risk

In preclinical toxicology (rodent/canine), the safety margin is defined by the bleeding time.

e Cangrelor: Increases bleeding time dose-dependently but returns to normal within 15-60
minutes post-infusion.

o ASP-1645: Patent data indicates a similar safety profile where bleeding time extension
correlates with IPA (Inhibition of Platelet Aggregation) and resolves upon drug clearance.

Key Advantage: The availability of an oral formulation for ASP-1645 (as described in patent
embodiments) could allow for "step-down" therapy without switching molecules, whereas
Cangrelor requires transitioning to a different oral agent (e.g., Ticagrelor), creating a "gap" or
interaction risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Preclinical Comparison Guide: ASP-1645 vs.
Cangrelor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665296/docs#preclinical-comparison-guide-asp-
1645-vs-cangrelor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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